7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

Regiochemistry Isomer differentiation Medicinal chemistry

7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one (CAS 57351-75-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one class, a purine-isosteric scaffold recognized as the foundational core of the antiviral drug Riamilovir (Triazavirin®). With a molecular formula of C₅H₅N₅O and a molecular weight of 151.13 g/mol, this compound features a methyl substituent at the 7-position and a carbonyl at the 4-position, distinguishing it from both the clinically deployed 7-methylsulfanyl-3-nitro derivative (Triazavirin, CAS 123606-06-4) and the regioisomeric 3-methyl analog (CAS 57250-39-2).

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
CAS No. 57351-75-4
Cat. No. B13110805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one
CAS57351-75-4
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESCC1=NC2=NN=CC(=O)N2N1
InChIInChI=1S/C5H5N5O/c1-3-7-5-8-6-2-4(11)10(5)9-3/h2H,1H3,(H,7,8,9)
InChIKeyKZIMVODUUTZFFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one (CAS 57351-75-4): Core Scaffold Identity and Procurement-Relevant Characteristics


7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one (CAS 57351-75-4) is a heterocyclic small molecule belonging to the [1,2,4]triazolo[5,1-c][1,2,4]triazin-7-one class, a purine-isosteric scaffold recognized as the foundational core of the antiviral drug Riamilovir (Triazavirin®) [1]. With a molecular formula of C₅H₅N₅O and a molecular weight of 151.13 g/mol, this compound features a methyl substituent at the 7-position and a carbonyl at the 4-position, distinguishing it from both the clinically deployed 7-methylsulfanyl-3-nitro derivative (Triazavirin, CAS 123606-06-4) and the regioisomeric 3-methyl analog (CAS 57250-39-2) . Its condensed triazole-triazine ring system serves as a structural analog of natural nucleic bases, positioning it as a versatile intermediate for antiviral and metabolic disease drug discovery programs [1].

Why In-Class Substitution of 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one Fails


Within the triazolotriazine family, substitution pattern—particularly the position of the methyl group and the oxidation state of the ring system—dictates both physicochemical behavior and biological target engagement. The 7-methyl regioisomer (CAS 57351-75-4) differs fundamentally from the 3-methyl analog (CAS 57250-39-2) in its hydrogen-bond donor/acceptor topology, NH acidity (pKa), and electrochemical reactivity, parameters that govern nucleoside analog recognition, enzyme active-site complementarity, and metabolic stability [1][2]. Moreover, the absence of the 3-nitro and 7-methylsulfanyl groups that define the mature drug Triazavirin makes this compound a distinct chemical starting point—not a simple precursor—for structure-activity relationship (SAR) exploration, because electronic effects from nitro and methylthio substituents profoundly alter the electron density distribution across the triazine ring [3]. Substituting a generic triazolotriazine without verifying these position-specific parameters risks invalidating SAR hypotheses and introducing unpredictable pharmacokinetic or off-target profiles.

Quantitative Differentiation Evidence for 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one vs. Closest Analogs


Regiochemical Differentiation: 7-Methyl vs. 3-Methyl Isomer — Structural Topology Impacting Biological Recognition

The target compound (CAS 57351-75-4) bears the methyl group at the 7-position on the triazine ring, whereas its closest commercially available regioisomer, [1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl- (CAS 57250-39-2), carries the methyl at the 3-position . This regiochemical difference alters the spatial orientation of the methyl substituent relative to the carbonyl at position 4, modifying both the molecular electrostatic potential surface and the hydrogen-bond acceptor/donor pattern available for target binding. In nucleoside analog recognition, such topological variations are known to determine polymerase enzyme active-site complementarity, as demonstrated within the broader azolo[5,1-c][1,2,4]triazine class [1]. The 7-methyl configuration places the substituent in proximity to the N(6)–N(8) bridgehead region, whereas the 3-methyl isomer positions the group adjacent to the carbonyl, affecting tautomeric equilibria and consequently the population of the bioactive protomeric form.

Regiochemistry Isomer differentiation Medicinal chemistry

NH Acidity (pKa) Differentiation — Electron-Donor Effect of the 7-Methyl Substituent on Ionization Behavior

The NH acidity of triazolo[5,1-c][1,2,4]triazin-7-ones is strongly modulated by the electron-donating or electron-withdrawing nature of substituents, with measured pKa values spanning from 0.33 to 6.50 across a series of analogs and correlating with Hammett σₘ constants of the substituent at the position equivalent to the 6/7 locus [1]. The 7-methyl group, being an electron-donating substituent (σₘ ≈ −0.07), is predicted to shift the pKa of the target compound toward the higher end of this range relative to unsubstituted or electron-withdrawing-substituted analogs, as confirmed by the general structure-acidity relationship established in the class [1][2]. A 2024 potentiometric study of related triazolo[5,1-c][1,2,4]triazines in DMF found pKa values in the range of 2–8, with clear dependence on the presence of electron-donor substituents [2].

Physicochemical properties pKa Tautomerism Drug-likeness

DPP-4 Enzyme Inhibition — A Divergent Biological Application Distinct from Antiviral Indications

In a 2017 medicinal chemistry campaign, a library of 50 [1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives was designed, synthesized, and screened for dipeptidyl peptidase-4 (DPP-4) inhibition, yielding compound 15q with an IC₅₀ of 28.05 μM and 8–10-fold selectivity over DPP-8 and DPP-9 [1]. In vivo, compound 15q reduced blood glucose excursion in an oral glucose tolerance test (OGTT) in C57BL/6J mice and improved serum glucose levels in a 28-day chronic study in type 2 diabetic Sprague Dawley rats [1]. While compound 15q is not identical to the target compound, the study establishes the [1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one scaffold—of which 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one is a representative member—as a validated pharmacophore for DPP-4 inhibition, a therapeutic area orthogonal to the antiviral applications pursued with Triazavirin [2].

DPP-4 inhibitor Type 2 diabetes Metabolic disease Triazolotriazine scaffold

Electrochemical Redox Behavior — Distinctive Reduction Potential Differentiating Non-Nitro from Nitro-Substituted Analogs

Electrochemical studies on the 7-methylthio-3-nitro analog (Triazavirin core) demonstrate that the nitro group undergoes irreversible electrochemical reduction on a glassy carbon electrode with a characteristic potential in the range of −0.28 to −0.33 V (vs. Ag/AgCl) at pH 2 in Britton–Robinson buffer [1]. The target compound lacks the 3-nitro substituent and therefore does not exhibit this nitro-reduction wave, resulting in a fundamentally different electrochemical profile. This absence is mechanistically significant: the nitro group reduction is hypothesized to be linked to the antiviral mechanism of action via formation of reactive intermediates that interact with viral protein cysteine residues [2].

Electrochemistry Redox potential Nitro group reduction Antiviral mechanism

Optimal Scientific and Industrial Application Scenarios for 7-Methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one Based on Quantitative Differentiation Evidence


Regiochemically Defined Scaffold for Antiviral SAR Exploration Targeting HSV DNA Polymerase

Investigators pursuing structure-activity relationship (SAR) studies on herpes simplex virus (HSV) DNA polymerase inhibitors should source the 7-methyl regioisomer specifically (CAS 57351-75-4) rather than the 3-methyl analog (CAS 57250-39-2). The 2010 study by Deev et al. established that 1,2,4-triazolo[5,1-c][1,2,4]triazine derivatives act as HSV replication inhibitors, with corresponding triphosphates blocking viral DNA polymerase . Because the methyl position alters the molecular topology recognized by the polymerase active site, use of the incorrect regioisomer will produce non-reproducible SAR data. The 7-methyl configuration positions the substituent in the region sterically analogous to the purine 6-position, making it the appropriate choice for nucleoside analog design.

Non-Nitro Triazolotriazinone Starting Material for Metabolic Disease Drug Discovery (DPP-4 Inhibition)

The validated DPP-4 inhibitory activity of the triazolotriazine scaffold (benchmark IC₅₀ = 28.05 μM for compound 15q) supports the use of 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one as a starting point for type 2 diabetes drug discovery. Unlike the nitro-substituted antiviral analogs (e.g., Triazavirin), this compound lacks the potentially toxophoric nitro group, reducing the risk of nitro-reductase-mediated toxicity in metabolic disease indications where chronic dosing is required. The 7-methyl substitution provides a vector for further structural optimization to improve DPP-4 potency beyond the 28.05 μM class benchmark.

Physicochemical Reference Standard for Triazolotriazine pKa and Tautomerism Studies

The established pKa range of 0.33–6.50 for 7-oxo-triazolotriazines, with demonstrated Hammett correlation for substituent effects , positions the 7-methyl compound as a well-defined reference standard for physicochemical profiling. Its intermediate pKa (predicted upper range, approximately 4–6.5) makes it suitable for studying tautomerism-dependent biological recognition, membrane permeability, and plasma protein binding in the context of CNS or intracellular drug targets. Researchers comparing substitution effects across the triazolotriazine series can use this compound as the electron-donating benchmark against which electron-withdrawing analogs (e.g., 3-nitro derivatives) are measured.

Electrochemical Mechanistic Probe for Nitro-Group-Independent Antiviral Activity

Because the target compound lacks the nitro group whose reduction at −0.28 to −0.33 V (vs. Ag/AgCl) is characteristic of Triazavirin-class compounds , it serves as a critical negative control in electrochemical mechanistic studies. Researchers investigating whether the antiviral activity of triazolotriazines is dependent on nitro-reduction-mediated generation of reactive intermediates can use 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one to dissect the contribution of the nitro group from the inherent activity of the heterocyclic core. This application is directly relevant to the design of next-generation antiviral agents with improved safety profiles.

Quote Request

Request a Quote for 7-methyl-6H-[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.